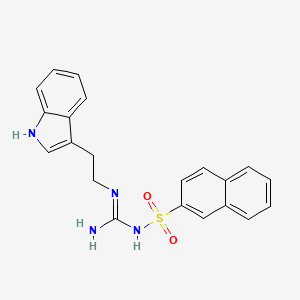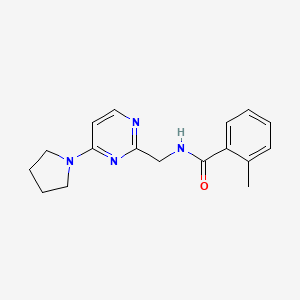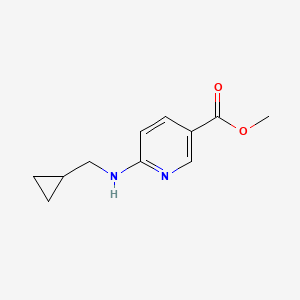
N-(N-(2-(1H-indol-3-il)etil)carbamimidil)naftaleno-2-sulfonamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(N-(2-(1H-indol-3-yl)ethyl)carbamimidoyl)naphthalene-2-sulfonamide is a complex organic compound that combines an indole moiety with a naphthalene sulfonamide group. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, biological research, and industrial processes. The indole structure is known for its presence in many biologically active molecules, while the naphthalene sulfonamide group adds unique chemical properties that can be exploited in different chemical reactions and applications.
Aplicaciones Científicas De Investigación
N-(N-(2-(1H-indol-3-yl)ethyl)carbamimidoyl)naphthalene-2-sulfonamide has several applications in scientific research:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders or cancer, due to the biological activity of the indole moiety.
Biological Research: It can be used to study the interactions of indole derivatives with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials, such as polymers or dyes.
Mecanismo De Acción
Target of Action
The primary targets of N-(N-(2-(1H-indol-3-yl)ethyl)carbamimidoyl)naphthalene-2-sulfonamide are the cyclooxygenase (COX) isoenzymes, COX-1 and COX-2 . These enzymes are catalysts of arachidonic acid conversion to prostaglandin G, which is the first step of synthesis of prostaglandins and thromboxanes that are involved in rapid physiological responses .
Mode of Action
The mechanism of action of N-(N-(2-(1H-indol-3-yl)ethyl)carbamimidoyl)naphthalene-2-sulfonamide involves blocking arachidonate binding to competitively inhibit both COX isoenzymes, resulting in analgesic and anti-inflammatory effects .
Biochemical Pathways
The inhibition of COX isoenzymes by N-(N-(2-(1H-indol-3-yl)ethyl)carbamimidoyl)naphthalene-2-sulfonamide affects the arachidonic acid pathway. This leads to a decrease in the production of prostaglandins and thromboxanes, which are involved in inflammation, pain, and fever responses .
Result of Action
The molecular and cellular effects of N-(N-(2-(1H-indol-3-yl)ethyl)carbamimidoyl)naphthalene-2-sulfonamide’s action result in its analgesic and anti-inflammatory effects . By inhibiting the COX isoenzymes, it reduces the production of prostaglandins and thromboxanes, thereby alleviating inflammation and pain .
Análisis Bioquímico
Biochemical Properties
It is known that indole derivatives can interact with various enzymes and proteins . For instance, some indole derivatives have shown good enzyme inhibition potentials against BChE
Cellular Effects
Given the known effects of similar indole derivatives, it is possible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that its effects at the molecular level involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(N-(2-(1H-indol-3-yl)ethyl)carbamimidoyl)naphthalene-2-sulfonamide typically involves the following steps:
Formation of the Indole Derivative: The indole moiety can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Attachment of the Ethyl Group: The indole derivative is then alkylated using ethyl bromide in the presence of a base such as potassium carbonate.
Formation of the Carbamimidoyl Group: The ethylated indole is reacted with cyanamide to form the carbamimidoyl group.
Sulfonamide Formation: Finally, the carbamimidoyl-indole compound is reacted with naphthalene-2-sulfonyl chloride in the presence of a base like triethylamine to form the desired sulfonamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The indole moiety can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized products.
Reduction: Reduction of the compound can be achieved using hydrogenation or metal hydrides, targeting the carbamimidoyl group or the sulfonamide group.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Reduced forms of the carbamimidoyl or sulfonamide groups.
Substitution: Various substituted sulfonamide derivatives.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-(1H-indol-3-yl)ethyl)acetamide
- N-(2-(1H-indol-3-yl)ethyl)benzamide
- N-(2-(1H-indol-3-yl)ethyl)thiourea
Uniqueness
Compared to these similar compounds, N-(N-(2-(1H-indol-3-yl)ethyl)carbamimidoyl)naphthalene-2-sulfonamide is unique due to the presence of the naphthalene sulfonamide group, which imparts distinct chemical properties and potential biological activities. This makes it a valuable compound for further research and development in various scientific fields.
Propiedades
IUPAC Name |
2-[2-(1H-indol-3-yl)ethyl]-1-naphthalen-2-ylsulfonylguanidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2S/c22-21(23-12-11-17-14-24-20-8-4-3-7-19(17)20)25-28(26,27)18-10-9-15-5-1-2-6-16(15)13-18/h1-10,13-14,24H,11-12H2,(H3,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLHMPHXTNNZQDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NC(=NCCC3=CNC4=CC=CC=C43)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-methoxyphenyl)-5-[(phenylsulfanyl)methyl]furan-2-carboxamide](/img/structure/B2536233.png)
![4-(2-Thienyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/new.no-structure.jpg)
![[(4-ethoxyphenyl)carbamoyl]methyl 3-acetylindolizine-1-carboxylate](/img/structure/B2536238.png)
![methyl 3-{[1-(pyridin-2-yl)pyrrolidin-3-yl]sulfamoyl}thiophene-2-carboxylate](/img/structure/B2536240.png)
![4-[[4-(3,4-Dimethylphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]-3-nitrobenzaldehyde](/img/structure/B2536242.png)

![4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]phenyl benzenecarboxylate](/img/structure/B2536245.png)
![N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-1-ethyl-3-methyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2536246.png)
![ethyl 3-(4-fluorophenyl)-4-oxo-5-(2-oxo-2H-chromene-3-amido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2536247.png)



